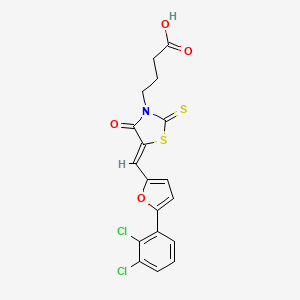

(Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan compounds, which are part of the structure of the compound, can be achieved through various methods. For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles take place in an aqueous medium within nanomicelles . Au nanoparticles supported on TiO2 catalyze a cycloisomerization of conjugated allenones into furans under very mild conditions .Molecular Structure Analysis

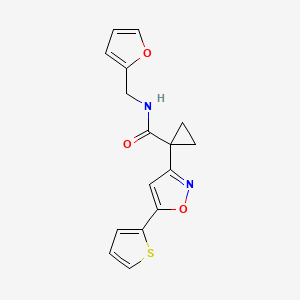

The molecular structure of the compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is attached to a 2,3-dichlorophenyl group and a thiazolidinone group.Chemical Reactions Analysis

The chemical reactions involving furan compounds are diverse. For example, the elimination pathway of stereochemically defined β-halovinyl ketones has been investigated using a mild base, NEt3, leading to the formation of allenyl ketones and propargyl ketones . In the presence of CuCl as a catalyst, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .Wissenschaftliche Forschungsanwendungen

- Research suggests that this compound exhibits potential anticancer activity. It may inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

- The compound’s thiazolidinone ring structure is associated with anti-inflammatory properties. It could be investigated as a candidate for developing novel anti-inflammatory drugs. Researchers might explore its impact on inflammatory pathways and cytokine regulation .

- The furan moiety in the compound contributes to its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant capacity could lead to applications in health and disease prevention .

- Preliminary studies indicate that this compound possesses antibacterial and antifungal activity. Researchers could explore its effectiveness against specific pathogens and evaluate its potential as a therapeutic agent or as part of antimicrobial formulations .

- The thiazolidinone scaffold is reminiscent of thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes. Investigating whether this compound affects insulin sensitivity, glucose metabolism, or lipid regulation could provide insights into its potential use in managing metabolic disorders .

- Researchers might use this compound as a starting point for designing novel molecules. By modifying its structure, they could create analogs with improved properties, such as enhanced bioavailability, reduced toxicity, or better target specificity. Computational studies and molecular modeling could guide drug design efforts .

Anticancer Properties

Anti-inflammatory Effects

Antioxidant Activity

Antibacterial and Antifungal Properties

Metabolic Disorders and Insulin Sensitization

Chemical Biology and Drug Design

Eigenschaften

IUPAC Name |

4-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S2/c19-12-4-1-3-11(16(12)20)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKLJYLKOLVHW-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)